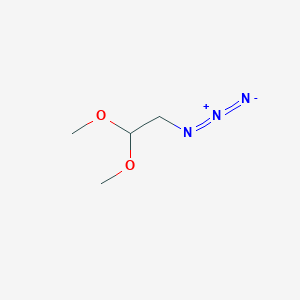

2-Azido-1,1-dimethoxyethane

Description

2-Azido-1,1-dimethoxyethane is an organic compound with the molecular formula C4H10N3O2 It is characterized by the presence of an azido group (-N3) attached to a dimethoxyethane backbone

Properties

IUPAC Name |

2-azido-1,1-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-8-4(9-2)3-6-7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOZJWABAGSZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,1-dimethoxyethane typically involves the reaction of 2-chloro-1,1-dimethoxyethane with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the formation of the azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,1-dimethoxyethane can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Sodium Azide: Used in the initial synthesis.

Alkynes: For cycloaddition reactions.

Solvents: Dimethylformamide, tetrahydrofuran.

Major Products:

Triazoles: Formed through cycloaddition reactions.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2.1. Synthesis of Functionalized Compounds

One of the primary applications of 2-azido-1,1-dimethoxyethane is in the synthesis of functionalized pyrroles and other nitrogen-containing heterocycles. For instance, it has been utilized in the condensation reaction with 1,3-dicarbonyl compounds to yield various pyrrole derivatives. This method allows for efficient cyclization and functionalization of the resulting compounds, making it valuable in medicinal chemistry .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Condensation | 1,3-Dicarbonyls + this compound | Pyrrole derivatives | High |

2.2. Diazo-Transfer Reactions

Another significant application involves diazo-transfer reactions where this compound acts as a reagent to convert primary amines into organic azides. This transformation is notable for its high yields and safety profile compared to traditional methods involving diazo compounds .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Diazo-Transfer | Primary Amines + this compound | Organic Azides | High |

3.1. Antiviral and Anticancer Research

Research has indicated that azide-containing nucleosides can exhibit biological activity against cancer cell lines and viruses. The incorporation of this compound into nucleoside analogs has been explored for its potential to enhance the efficacy of antiviral agents through mechanisms such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

4.1. Crosslinking Agents

In material science, azido compounds are investigated for their crosslinking abilities in polymers and nanomaterials. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, making it a candidate for use in optoelectronic devices like solar cells and LEDs .

| Application Type | Material Type | Functionality |

|---|---|---|

| Crosslinking Agent | Polymers | Enhanced Stability |

| Optoelectronic Devices | Solar Cells/LEDs | Improved Performance |

5.1. Synthesis of Azido-Fullerenes

A recent study highlighted the synthesis of azido-functionalized fullerenes using similar azide chemistry as that involving this compound. These compounds demonstrated enhanced crosslinking capabilities and were evaluated for their application in stabilizing device morphology in organic photovoltaics .

5.2. Efficient Synthesis Protocols

Another significant contribution involved optimizing the synthesis protocols for obtaining high yields of azides from amines using this compound without metal catalysts . This advancement underscores the compound's utility in streamlining synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Azido-1,1-dimethoxyethane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and bioconjugation techniques .

Comparison with Similar Compounds

1,2-Dimethoxyethane: Similar backbone but lacks the azido group.

2-Azidoethanol: Contains an azido group but has a different backbone structure.

Uniqueness: 2-Azido-1,1-dimethoxyethane is unique due to the combination of the azido group with the dimethoxyethane backbone, providing a balance of reactivity and stability that is useful in various chemical applications .

Biological Activity

2-Azido-1,1-dimethoxyethane is an organic azide with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a carbon chain. Its biological activity has been explored in several contexts, primarily focusing on its reactivity and interactions with biological molecules.

This compound is a colorless liquid that serves as a reagent in organic synthesis. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The typical synthetic pathway includes the use of sodium azide in the presence of a suitable electrophile, which facilitates the introduction of the azido group.

Biological Activity

Mechanism of Action:

The biological activity of this compound primarily stems from its ability to participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which can be utilized in drug development and bioconjugation strategies.

Case Studies:

-

Reactivity with Biomolecules:

In studies investigating the reactivity of this compound with various biomolecules, it was found to effectively label proteins and nucleic acids through click chemistry. This property has significant implications for bioorthogonal labeling techniques in cellular imaging and drug delivery systems. -

Antibacterial Activity:

Preliminary assessments have indicated that this compound exhibits antibacterial properties against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved.

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| Protein Labeling | Effective in bioconjugation | |

| Antibacterial Properties | Active against specific bacterial strains | |

| Click Chemistry Applications | Forms stable triazole linkages |

Research Findings

Recent research has highlighted the versatility of this compound in synthetic applications. For instance, it has been utilized in synthesizing functionalized salicylates and other derivatives through reactions with various electrophiles such as 1,3-dicarbonyl compounds. These transformations often yield products with potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.